molecular formula C19H22O2 B5798261 cyclohexyl(6-ethoxy-2-naphthyl)methanone

cyclohexyl(6-ethoxy-2-naphthyl)methanone

Cat. No.: B5798261
M. Wt: 282.4 g/mol
InChI Key: WYSBSCRDIKGAKG-UHFFFAOYSA-N
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Description

Cyclohexyl(6-ethoxy-2-naphthyl)methanone is a ketone derivative featuring a cyclohexyl group attached to a 6-ethoxy-substituted naphthalene system. This compound belongs to a broader class of aryl ketones, which are structurally diverse and often serve as intermediates in organic synthesis or as bioactive molecules. The ethoxy group at the 6-position of the naphthalene ring enhances electron density through resonance, while the cyclohexyl moiety contributes steric bulk and lipophilicity.

Properties

IUPAC Name

cyclohexyl-(6-ethoxynaphthalen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-2-21-18-11-10-15-12-17(9-8-16(15)13-18)19(20)14-6-4-3-5-7-14/h8-14H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSBSCRDIKGAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities between cyclohexyl(6-ethoxy-2-naphthyl)methanone and related compounds:

Compound Name Aromatic System Substituent(s) Ketone Group Molecular Weight (g/mol) Key Features
This compound Naphthalene 6-ethoxy Cyclohexyl ~308.4 (estimated) High lipophilicity; steric bulk
1-(6-Methoxy-2-naphthyl)ethanone Naphthalene 6-methoxy Methyl 214.26 Simpler structure; lower molecular weight
Ethyl 6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate Cyclohexenone 6-methoxy, ethyl ester Ethyl carboxylate 434.49 Unsaturated ring; ester functionality
(5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone Benzene 5-bromo, 2-methoxy 4-Ethylcyclohexyl ~353.3 (estimated) Halogen substitution; ethylcyclohexyl group
JWH-122 [(4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone] Naphthalene + Indole 4-methyl, pentyl Indole-linked 385.51 Synthetic cannabinoid; dual aromatic systems

Key Observations:

Ketone Group Variations: Replacement of the methyl ketone (as in 1-(6-methoxy-2-naphthyl)ethanone) with a cyclohexyl group increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Ring Saturation: Unlike ethyl cyclohexenone carboxylates (e.g., ), the target compound’s fully saturated cyclohexyl ring may improve stability against oxidation or ring-opening reactions.

Physical and Spectroscopic Properties

Comparative Physical Properties:

Compound Name Melting Point (°C) Solubility Spectroscopic Data (Key Features)
This compound Not reported Likely low in water Expected IR: C=O stretch ~1680 cm⁻¹; NMR: cyclohexyl protons (δ 1.2–2.5 ppm)
1-(6-Methoxy-2-naphthyl)ethanone 440–443 (decomposes) Soluble in organic solvents IR: C=O ~1700 cm⁻¹; ¹H NMR: singlet for acetyl (δ 2.6 ppm)
Ethyl 6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate 440–443 Soluble in DMF, toluene X-ray: Dihedral angle between naphthalene planes = 58.6°
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 97–98 Moderate in ethanol MS: m/z 200.62; ¹³C NMR: carbonyl at δ 207 ppm

Notes:

  • The target compound’s ethoxy group may lower its melting point compared to methoxy analogs due to increased alkyl chain flexibility.
  • X-ray data for related cyclohexenones (e.g., ) reveal twisted conformations between aromatic rings (dihedral angles ~58–79°), suggesting similar steric interactions in the target compound .

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